N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound characterized by three key structural motifs:
- The 3-methyl substitution enhances lipophilicity and steric bulk.
- Cyclohexyl group: A non-polar, conformationally flexible moiety that influences molecular rigidity and hydrophobic interactions.
Molecular Formula: C₁₇H₁₉N₃O₄
Molecular Weight: 329.36 g/mol (calculated).
The compound’s design suggests applications in drug discovery, particularly for targets requiring heterocyclic scaffolds with enhanced metabolic stability.
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-18-16(24-20-11)17(7-3-2-4-8-17)19-15(21)12-5-6-13-14(9-12)23-10-22-13/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEKKTBUAUCKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the formation of the oxadiazole ring through cyclization reactions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The cyclohexyl group can be introduced through a nucleophilic substitution reaction, while the benzodioxole moiety is often incorporated via a coupling reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including N-[1-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Cyclohexyl]-2H-1,3-Benzodioxole-5-Carboxamide, as promising anticancer agents. These compounds have shown efficacy against various cancer cell lines:
- Mechanism of Action : The introduction of the 3-methyl-1,2,4-oxadiazole moiety enhances the compound's ability to induce apoptosis in cancer cells. For instance, derivatives have been reported to exhibit significant cytotoxicity against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The presence of electron-withdrawing groups on the aromatic ring has been found to be crucial for enhancing biological activity .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| Compound B | HCT-116 | 0.19 | Cell cycle arrest at G1 phase |
| This compound | A549 | TBD | TBD |
Proteasome Inhibition
Another significant application of this compound lies in its potential as a proteasome inhibitor. Proteasome inhibitors are critical in cancer therapy as they disrupt the protein degradation pathway essential for tumor cell survival:
- Research Findings : In vitro studies indicate that compounds with similar oxadiazole structures can inhibit proteasome activity effectively. For example, certain derivatives exhibited IC50 values as low as 0.37 µM against breast cancer cells . This suggests that this compound may also possess proteasome inhibitory properties.
Antimicrobial Properties
The antimicrobial potential of oxadiazole derivatives has been explored in various studies:
- Activity Against Pathogens : Compounds containing the oxadiazole ring have demonstrated activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Agricultural Applications
Beyond medicinal uses, compounds like this compound have been investigated for their herbicidal properties:
Mechanism of Action
The mechanism of action of N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical and Toxicological Properties
Table 2: Comparative Data
Key Observations:
Lipophilicity : The target compound’s benzodioxole group increases logP compared to pyrazine and isoxazole analogs, enhancing membrane permeability but reducing aqueous solubility.
Toxicity : The pyrazine analog () exhibits acute dermal and respiratory toxicity, likely due to reactive nitrogen groups absent in the target compound .
Stability : The 1,2,4-oxadiazole ring in the target compound resists enzymatic degradation better than isoxazole (), which is prone to ring-opening .
Biological Activity
N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The oxadiazole moiety is often associated with compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The specific structure of this compound suggests potential interactions with various biological targets.
Research indicates that compounds containing the 1,2,4-oxadiazole structure can inhibit several key enzymes and receptors involved in disease processes:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are implicated in cancer and other diseases .
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell proliferation and apoptosis .
Biological Activities
The biological activities of this compound can be summarized as follows:
Anticancer Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines including colon adenocarcinoma and lung carcinoma .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects:
- Inhibition Studies : Compounds similar to N-[1-(3-methyl-1,2,4-oxadiazol-5-y)cyclohexyl]-2H-benzodioxole have been tested against bacterial strains with promising results .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented:
- Inflammation Models : Some studies highlight the ability of these compounds to reduce inflammatory markers in cellular models .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxadiazole ring and substituents on the benzodioxole moiety can significantly influence biological activity:
Case Studies
Several case studies illustrate the compound's potential:
- Zebrafish Embryo Toxicity Study : A study assessed the toxicity of related oxadiazole compounds using zebrafish embryos. The results indicated low toxicity levels while maintaining effective biological activity against targeted pathogens .
- In Vivo Efficacy : Animal model studies have shown that oxadiazole derivatives can effectively reduce tumor growth in xenograft models while exhibiting minimal side effects .
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
- ANOVA with Post Hoc Tests : Compare multiple concentrations across cell lines to identify significant differences (p < 0.05) .
Synthesis Optimization & Scalability
Q. How can flow chemistry improve the scalability of this compound’s synthesis?
Q. What green chemistry principles apply to its synthesis?
- Methodological Answer :
- Solvent Replacement : Substitute dioxane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Recover POCl₃ via distillation or adsorbents like molecular sieves .
Advanced Characterization & Applications
Q. What advanced techniques confirm the compound’s solid-state stability?
Q. How can cryo-EM or SPR study its interaction with membrane-bound receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
